molecular formula C7H10O5 B019872 Dimethyl 2-oxoglutarate CAS No. 13192-04-6

Dimethyl 2-oxoglutarate

Cat. No.: B019872
CAS No.: 13192-04-6
M. Wt: 174.15 g/mol
InChI Key: TXIXSLPEABAEHP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dimethyl 2-oxoglutarate (also known as Dimethyl α-ketoglutarate) is a crucial intermediate in the Krebs cycle and an essential nitrogen carrier in metabolic pathways during biological processes . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to the formation of KG .

Mode of Action

This compound interacts with its targets by serving as a substrate for these enzymes. It is involved in oxidations catalyzed by 2OG oxygenases for which it is a cosubstrate . It also upregulates HIF (hypoxia-inducible factor) by acting as a cell-permeable prolyl-4-hydroxylase inhibitor .

Biochemical Pathways

This compound plays a central role in the tricarboxylic acid (TCA) cycle, a fundamental biochemical pathway in carbon metabolism . It is produced by isocitrate dehydrogenase (IDH)-catalyzed decarboxylation of D-isocitrate and is converted to succinyl-CoA and CO2 by the 2OG dehydrogenase complex . It also acts as the major carbon skeleton for nitrogen-assimilatory reactions .

Result of Action

The action of this compound results in a multitude of metabolic processes. These include anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . It also increases endogenous HIF-1α levels .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the electrochemical behavior of this compound can be investigated using cyclic voltammetry, square wave voltammetry, and differential pulse voltammetry with a glassy carbon electrode

Biochemical Analysis

Biochemical Properties

Dimethyl 2-oxoglutarate interacts with several enzymes, proteins, and other biomolecules. It is a crucial intermediate in the Krebs cycle and an essential nitrogen carrier in metabolic pathways . The electrochemical behavior of this compound can be investigated using cyclic voltammetry, square wave voltammetry, and differential pulse voltammetry with a glassy carbon electrode .

Cellular Effects

This compound has been found to improve redox balance and mitochondrial function in muscle pericytes of individuals with diabetes mellitus . It has been shown to exert a positive effect on pericyte–endothelial cell interaction in the co-culture angiogenesis assay, independent of the diabetic status .

Molecular Mechanism

This compound serves as a crucial intermediate in the Krebs cycle and an essential nitrogen carrier in metabolic pathways during biological processes . The electrochemical behavior of this compound can be investigated using cyclic voltammetry, square wave voltammetry, and differential pulse voltammetry with a glassy carbon electrode .

Temporal Effects in Laboratory Settings

It has been found to improve redox balance and mitochondrial function in muscle pericytes of individuals with diabetes mellitus .

Metabolic Pathways

This compound is a crucial intermediate in the Krebs cycle and an essential nitrogen carrier in metabolic pathways during biological processes . The importance of such enzymes as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH) and transaminases that directly contribute to the formation of KG will be emphasized .

Preparation Methods

The preparation of Dimethyl 2-oxoglutarate typically involves several steps:

Chemical Reactions Analysis

Dimethyl 2-oxoglutarate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: This compound can be reduced under specific conditions to yield different derivatives.

    Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents employed .

Properties

IUPAC Name

dimethyl 2-oxopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-11-6(9)4-3-5(8)7(10)12-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIXSLPEABAEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157251
Record name 2-Oxopentanedioic acid, dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13192-04-6
Record name Dimethyl 2-oxoglutarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13192-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxopentanedioic acid, dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013192046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxopentanedioic acid, dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2-oxoglutarate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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